N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine
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Overview
Description
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine is a heterocyclic compound that belongs to the pyridopyrimidine family
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine typically involves the condensation of 6-aminopyrimidines with ethoxymethylenemalonic ester, followed by cyclization at high temperatures. The reaction conditions often include high temperatures (around 250°C) in a mixture of diphenyl oxide and biphenyl .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve techniques such as recrystallization and chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., sodium methoxide). The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction may produce amines or alcohols. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain kinases, leading to the disruption of cellular signaling pathways and the inhibition of cell proliferation . Additionally, it may interact with DNA and RNA, affecting gene expression and protein synthesis .
Comparison with Similar Compounds
Similar Compounds
Pyrido[2,3-d]pyrimidin-5-one: Known for its antiproliferative activity.
Pyrido[2,3-d]pyrimidin-7-one: Noteworthy as a tyrosine kinase inhibitor.
Pyrimidino[4,5-d][1,3]oxazine: Used in the synthesis of biologically active compounds.
Uniqueness
N,N-Diethyl-5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-2-amine stands out due to its specific diethyl substitution, which can enhance its lipophilicity and potentially improve its bioavailability and interaction with biological targets. This unique structural feature may contribute to its distinct biological activities and applications.
Properties
Molecular Formula |
C11H18N4 |
---|---|
Molecular Weight |
206.29 g/mol |
IUPAC Name |
N,N-diethyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-2-amine |
InChI |
InChI=1S/C11H18N4/c1-3-15(4-2)11-13-7-9-5-6-12-8-10(9)14-11/h7,12H,3-6,8H2,1-2H3 |
InChI Key |
BPXHWHHTEJWHRT-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=NC=C2CCNCC2=N1 |
Origin of Product |
United States |
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